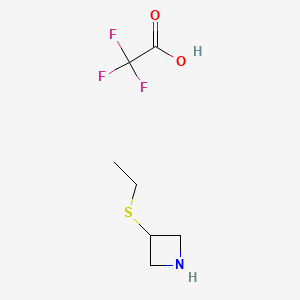
3-(Ethylsulfanyl)azetidine,trifluoroaceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethylsulfanyl)azetidine, trifluoroacetic acid is a compound that combines the structural features of azetidine and trifluoroacetic acid. Azetidine is a four-membered nitrogen-containing heterocycle, known for its strained ring structure and reactivity. Trifluoroacetic acid is a strong organic acid with the chemical formula CF₃COOH, widely used in organic synthesis and as a solvent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylsulfanyl)azetidine typically involves the formation of the azetidine ring followed by the introduction of the ethylsulfanyl group. One common method is the cyclization of suitable precursors under basic or acidic conditions. For example, the reaction of 1,3-dihalopropanes with primary amines can yield azetidines .
Industrial Production Methods
Industrial production of 3-(Ethylsulfanyl)azetidine, trifluoroacetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Ethylsulfanyl)azetidine, trifluoroacetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Primary amines, alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Functionalized azetidines
Applications De Recherche Scientifique
3-(Ethylsulfanyl)azetidine, trifluoroacetic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Ethylsulfanyl)azetidine, trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The strained ring structure of azetidine allows it to act as a reactive intermediate in various biochemical pathways. The trifluoroacetic acid moiety enhances the compound’s solubility and stability, facilitating its interaction with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3-(Ethylsulfanyl)azetidine, trifluoroacetic acid is unique due to the presence of both the ethylsulfanyl group and the trifluoroacetic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
2803856-92-8 |
|---|---|
Formule moléculaire |
C7H12F3NO2S |
Poids moléculaire |
231.24 g/mol |
Nom IUPAC |
3-ethylsulfanylazetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H11NS.C2HF3O2/c1-2-7-5-3-6-4-5;3-2(4,5)1(6)7/h5-6H,2-4H2,1H3;(H,6,7) |
Clé InChI |
CBQQHACTAHKMFE-UHFFFAOYSA-N |
SMILES canonique |
CCSC1CNC1.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


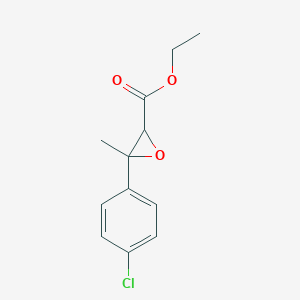
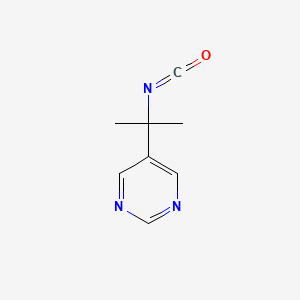
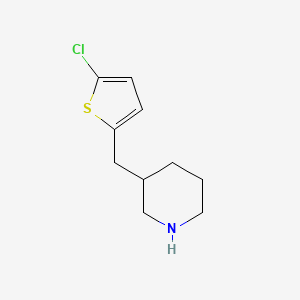
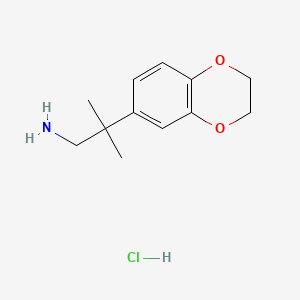
![{imidazo[1,2-a]pyridin-2-yl}methyl 1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B13579129.png)
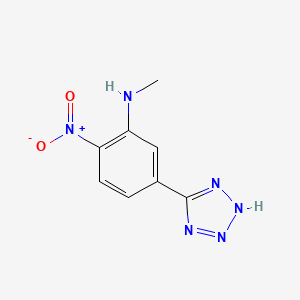
![rac-[(2R,3R)-2,3-dimethylcyclopropyl]methanaminehydrochloride](/img/structure/B13579138.png)

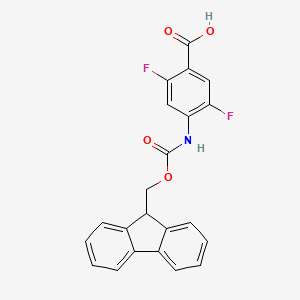
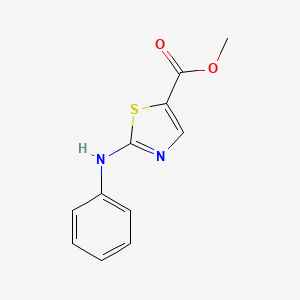
![3,4-Difluoro-N-[6-(pyrrolidin-1-YL)pyridin-3-YL]benzamide](/img/structure/B13579157.png)
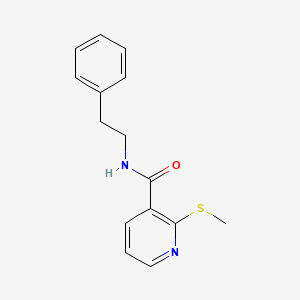
![4-[(1,1,3-Trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)methyl]benzonitrile](/img/structure/B13579160.png)
![1-[(4-Chloro-3-methoxyphenyl)methyl]piperazine](/img/structure/B13579161.png)
